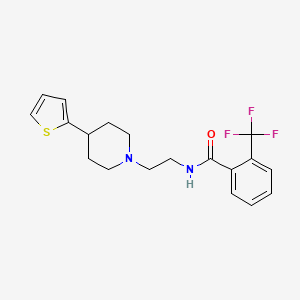

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

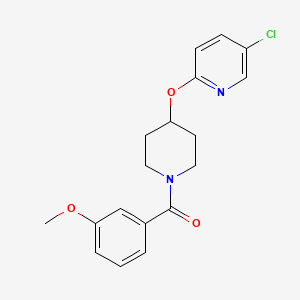

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFE-NPS and is a potent and selective agonist of the dopamine D3 receptor.

Aplicaciones Científicas De Investigación

Anti-acetylcholinesterase Activity

A study on piperidine derivatives including the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and groups at specific positions substantially increased activity, indicating the compound's potential as an antidementia agent (Sugimoto et al., 1990).

Mycobacterium tuberculosis GyrB Inhibitors

Research on thiazole-aminopiperidine hybrid analogues designed from aryl thioamides has demonstrated promising activity against Mycobacterium tuberculosis GyrB ATPase, showcasing the compound's potential in tuberculosis treatment (Jeankumar et al., 2013).

Metal Complexes and Bioactivity

Studies involving the synthesis and characterization of benzamides and their copper and cobalt complexes revealed that these complexes exhibit significant antibacterial activity, suggesting their potential use in antimicrobial therapies (Khatiwora et al., 2013).

Drug Metabolism Studies

Investigations into the metabolism of drugs like flumatinib, an antineoplastic tyrosine kinase inhibitor, have shown that the parent drug and its metabolites, including those related to N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, undergo extensive metabolism. The study provides insights into the metabolic pathways of such compounds in chronic myelogenous leukemia patients (Gong et al., 2010).

Sigma Receptor Scintigraphy in Breast Cancer

The use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide in sigma receptor scintigraphy has been explored to visualize primary breast tumors in vivo. This approach, based on the preferential binding to sigma receptors overexpressed on breast cancer cells, indicates a potential diagnostic application of such compounds (Caveliers et al., 2002).

Propiedades

IUPAC Name |

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2OS/c20-19(21,22)16-5-2-1-4-15(16)18(25)23-9-12-24-10-7-14(8-11-24)17-6-3-13-26-17/h1-6,13-14H,7-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWUWXRVMHXOLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2724691.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2724697.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2724708.png)

![2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2724709.png)